molecular formula C17H24N2O2 B4117016 N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B4117016
M. Wt: 288.4 g/mol
InChI Key: WPKHSWYHLNRDJJ-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 2-methylcyclohexyl group and a 1-phenylethyl group attached to the ethanediamide backbone

Properties

IUPAC Name

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-8-6-7-11-15(12)19-17(21)16(20)18-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15H,6-8,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKHSWYHLNRDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylcyclohexylamine and 1-phenylethylamine as the primary amine sources.

    Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting ethylenediamine with a suitable carbonyl compound, such as ethyl chloroformate, under controlled conditions.

    Coupling Reaction: The 2-methylcyclohexylamine and 1-phenylethylamine are then coupled to the ethanediamide backbone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or phenylethyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) for halogenation reactions.

Major Products Formed

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Binding to the active sites of enzymes, thereby inhibiting or modulating their activity.

    Receptor Interaction: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Pathway Modulation: Modulating biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamine: A similar compound with an amine group instead of an amide group.

    N-(2-methylcyclohexyl)-N’-(1-phenylethyl)propanediamide: A compound with a propanediamide backbone instead of ethanediamide.

    N-(2-methylcyclohexyl)-N’-(1-phenylethyl)butanediamide: A compound with a butanediamide backbone.

Uniqueness

N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of the 2-methylcyclohexyl and 1-phenylethyl groups attached to the ethanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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